Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate
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Overview
Description
Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound that features an imidazole ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the desired imidazole-oxadiazole structure . The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole-oxadiazole core.
Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and biology.
Oxadiazole: Another heterocyclic compound that shares structural similarities with the oxadiazole ring in Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate.
Benzimidazole: A fused heterocyclic compound with significant biological activity and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its fused imidazole-oxadiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C5H4N4O3 |
---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
methyl 6H-imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate |
InChI |
InChI=1S/C5H4N4O3/c1-11-5(10)4-6-2-3(7-4)9-12-8-2/h1H3,(H,6,7,8,9) |
InChI Key |
LRKUYVVCBLMOGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NON=C2N1 |
Origin of Product |
United States |
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